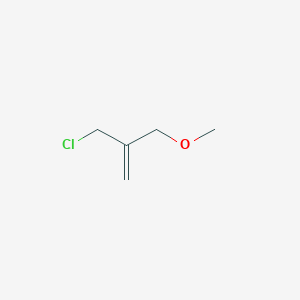
2-(Chloromethyl)-3-methoxyprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-methoxyprop-1-ene is an organic compound with the molecular formula C5H9ClO. It is a chlorinated ether and an important intermediate in organic synthesis. This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a propene backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyprop-1-ene can be achieved through several methods. One common method involves the reaction of 3-methoxyprop-1-ene with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes elimination to yield the desired product.
Another method involves the reaction of 3-methoxyprop-1-ene with hydrogen chloride (HCl) gas in the presence of a catalyst such as zinc chloride (ZnCl2). This method is often used in industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial production, this compound is typically synthesized using the hydrogen chloride gas method. The reaction is carried out in a continuous flow reactor, where 3-methoxyprop-1-ene is mixed with hydrogen chloride gas and passed over a catalyst bed containing zinc chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted products such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-methoxyprop-1-ene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-methoxyprop-1-ene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a chloride ion. In oxidation reactions, the methoxy group is oxidized to form an aldehyde or carboxylic acid. In reduction reactions, the chloromethyl group is reduced to form an alcohol.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-3-methoxyprop-1-ene can be compared with other similar compounds, such as:
2-(Chloromethyl)-3-methoxypropane: This compound has a similar structure but lacks the double bond present in this compound. It is less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2-methoxyprop-1-ene: This compound has the methoxy and chloromethyl groups in different positions. It has different reactivity and selectivity in chemical reactions.
2-(Bromomethyl)-3-methoxyprop-1-ene: This compound has a bromomethyl group instead of a chloromethyl group. It is more reactive in nucleophilic substitution reactions due to the higher reactivity of the bromine atom.
The uniqueness of this compound lies in its specific reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H9ClO |
|---|---|
Poids moléculaire |
120.58 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-methoxyprop-1-ene |
InChI |
InChI=1S/C5H9ClO/c1-5(3-6)4-7-2/h1,3-4H2,2H3 |
Clé InChI |
IKLYZTSFOHVKLK-UHFFFAOYSA-N |
SMILES canonique |
COCC(=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



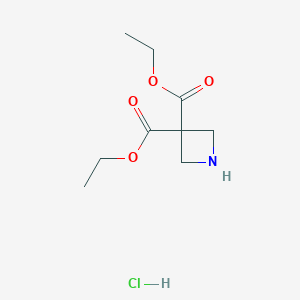

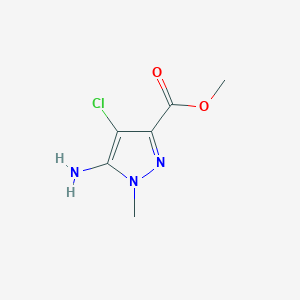
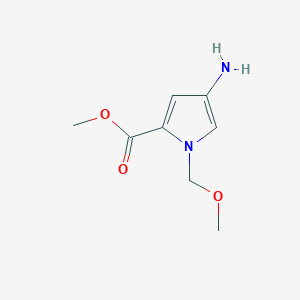
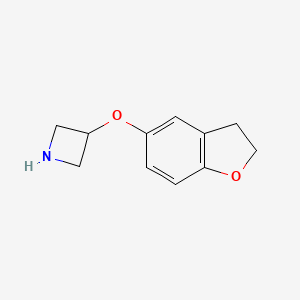
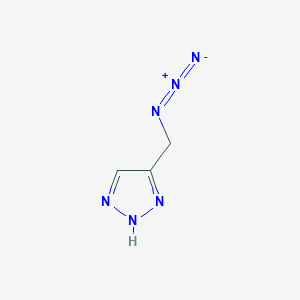
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
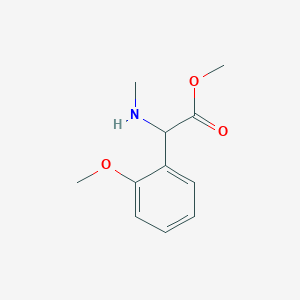
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
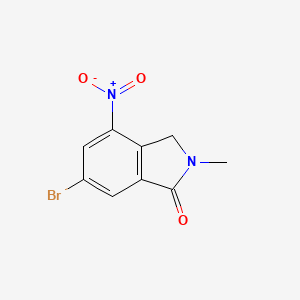
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
